1-Cycloheptylethan-1-amine hydrochloride 1-Cycloheptylethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16690463
InChI: InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H
SMILES:
Molecular Formula: C9H20ClN
Molecular Weight: 177.71 g/mol

1-Cycloheptylethan-1-amine hydrochloride

CAS No.:

Cat. No.: VC16690463

Molecular Formula: C9H20ClN

Molecular Weight: 177.71 g/mol

* For research use only. Not for human or veterinary use.

1-Cycloheptylethan-1-amine hydrochloride -

Specification

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
IUPAC Name 1-cycloheptylethanamine;hydrochloride
Standard InChI InChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H
Standard InChI Key MBTQXHLLVKOQFI-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCCCC1)N.Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s core structure consists of a cycloheptane ring fused to an ethylamine chain, with the amine group forming a hydrochloride salt. Key features include:

  • Molecular Formula: C9H18NCl\text{C}_9\text{H}_{18}\text{NCl} (estimated from analogous cycloalkylamine hydrochlorides ).

  • SMILES Notation: Cl. NCC1(CCCCCC1)C (predicted based on IUPAC naming rules).

  • Stereochemistry: The cycloheptyl group introduces axial and equatorial conformers, potentially affecting intermolecular interactions .

Table 1: Predicted Physicochemical Properties

PropertyValue (Estimated)Basis of Estimation
Molecular Weight175.70 g/molC9_9H18_{18}NCl (161.67 g/mol for C8_8H14_{14}NCl )
LogP (Lipophilicity)2.8Cycloheptane’s hydrophobicity
pKa (Amine)9.2–10.5Comparable to aliphatic amines
Solubility (Water)15–25 mg/mLHydrochloride salt solubility trends

Synthetic Pathways and Challenges

Proposed Synthesis Routes

While no explicit synthesis for 1-cycloheptylethan-1-amine hydrochloride is documented, analogous methods for cycloalkylamine hydrochlorides suggest:

  • Reductive Amination: Cycloheptanone reacted with ammonium acetate under hydrogenation to yield the primary amine, followed by HCl salt formation .

  • Grignard Reaction: Cycloheptylmagnesium bromide reacting with acetonitrile, followed by hydrolysis and protonation .

Purification and Characterization

  • Chromatography: Likely requires silica gel chromatography due to polar hydrochloride salt .

  • Spectroscopic Confirmation: 1H NMR^1\text{H NMR} peaks at δ 2.6–3.1 ppm (amine protons) and δ 1.2–1.8 ppm (cycloheptyl CH2_2 groups) .

ParameterValue (Predicted)Rationale
Plasma Half-Life4–6 hoursModerate metabolic stability
CYP450 InhibitionLowHigh Fsp3^3 reduces CYP affinity
Blood-Brain BarrierLimitedHydrophilic hydrochloride salt

Case Study: Cycloalkylamines in Oncology

Compounds like EPZ-5676 (a cyclobutane-linked DOT1L inhibitor) demonstrate how conformational restriction improves therapeutic indices . By analogy, 1-cycloheptylethan-1-amine hydrochloride could be tailored to disrupt protein-protein interactions in cancer pathways, leveraging its larger ring size for enhanced van der Waals contacts.

Future Directions and Research Gaps

  • Target Identification: Computational docking studies to identify protein targets (e.g., serotonin receptors, ion channels).

  • SAR Optimization: Modifying the cycloheptyl ring with substituents (e.g., fluorine) to tune lipophilicity .

  • In Vivo Efficacy: Preclinical testing in disease models to validate therapeutic hypotheses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator